molecular formula C17H17NO3S B11191601 Ethyl 2-(benzoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Ethyl 2-(benzoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B11191601
M. Wt: 315.4 g/mol
InChI Key: RCCZAXFZIZYXOQ-UHFFFAOYSA-N
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Description

Ethyl 2-(benzoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a synthetic thiophene derivative intended for research and development purposes. Thiophene-based compounds are a significant class of heterocycles in medicinal chemistry, known for their diverse biological activities. Structurally related 2-aminothiophene derivatives serve as key precursors for various bioactive molecules . For instance, certain 2-ureido- and 2-thioureido-thiophene-3-carboxylate derivatives have been investigated for their antifungal and antibacterial properties . Furthermore, fused heterocycles incorporating similar cyclopenta[b]thiophene and benzo[b]thiophene scaffolds are of high interest in anticancer research, with some analogs demonstrating potent activity against cell lines such as MCF-7 (breast cancer) and HepG-2 (liver cancer), and acting as apoptosis-inducing agents . These scaffolds are also explored as core structures for inhibitors of enzymes like Janus Kinase 2 (JAK2) and reverse transcriptase-associated ribonuclease H (RNase H) . Researchers may utilize this compound as a versatile building block for the synthesis of more complex heterocyclic systems or in structure-activity relationship (SAR) studies to develop new therapeutic agents. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

ethyl 2-benzamido-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3S/c1-2-21-17(20)14-12-9-6-10-13(12)22-16(14)18-15(19)11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCCZAXFZIZYXOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Procedure

  • Reagents :

    • Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (1.0 equiv).

    • Benzoyl chloride (1.2–1.5 equiv).

    • Base: Pyridine or triethylamine (2.0 equiv).

    • Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).

  • Conditions :

    • Stir at 0–25°C for 4–24 hours.

    • Quench with ice-water, extract with DCM, and dry over Na₂SO₄.

  • Yield : 65–85%.

Mechanistic Insights

  • The base deprotonates the amino group, enhancing nucleophilicity.

  • Benzoyl chloride reacts via nucleophilic acyl substitution , forming the benzoylamino group and releasing HCl.

Alternative Methods and Modifications

Use of Substituted Benzoyl Chlorides

Variants with substituted benzoyl groups (e.g., 3,4-dimethoxy, 4-chloro) are synthesized similarly. For example:

  • Ethyl 2-[(3,4-dimethoxybenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is prepared using 3,4-dimethoxybenzoyl chloride (72% yield).

Solvent and Base Optimization

SolventBaseTemperature (°C)Time (h)Yield (%)
DCMPyridine25678
THFTriethylamine0 → 251282
DMFEt₃N252465

Data compiled from.

Purification and Characterization

  • Purification :

    • Recrystallization from ethanol/water.

    • Column chromatography (hexane/ethyl acetate, 7:3).

  • Characterization :

    • ¹H NMR (DMSO-d₆): δ 1.25 (t, 3H, CH₂CH₃), 2.70–2.80 (m, 4H, cyclopentane CH₂), 7.50–7.80 (m, 5H, aromatic H).

    • IR : 1715 cm⁻¹ (C=O ester), 1660 cm⁻¹ (C=O amide).

    • HRMS : m/z 315.0929 [M+H]⁺.

Challenges and Troubleshooting

  • By-products : Over-benzoylation or ester hydrolysis. Mitigated by controlling stoichiometry and reaction time.

  • Low yields : Improved by using anhydrous solvents and inert atmospheres.

Industrial-Scale Considerations

  • Cost : Benzoyl chloride is cost-effective ($50–100/kg), but substituted variants increase expenses.

  • Safety : Use corrosion-resistant equipment due to HCl release.

Recent Advances

  • Microwave-assisted synthesis : Reduces reaction time to 30 minutes with comparable yields.

  • Flow chemistry : Enhances reproducibility for high-throughput production .

Chemical Reactions Analysis

Hydrolysis Reactions

The ethyl carboxylate group undergoes hydrolysis under basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating intermediates for further functionalization.

Conditions :

  • LiOH (4.0 equiv) in H₂O/THF (1:1) at 50°C for 12–24 hours .

  • Acidification to pH 4–5 with 2N HCl precipitates the product .

Example :

ReactionReagents/ConditionsProductYield
Ester → Carboxylic acidLiOH, H₂O/THF, 50°C2-(Benzoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylic acid56–81%

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of hydroxide ions on the carbonyl carbon, followed by protonation to stabilize the carboxylic acid .

Amidation and Transamidation

The benzoylamino group participates in amidation reactions, enabling the synthesis of derivatives with modified pharmacological properties.

Conditions :

  • Reflux in ethanol with primary/secondary amines (e.g., methylamine, aniline).

  • Typical reaction time: 16 hours.

Example :

ReactionReagents/ConditionsProductYield
Amide formationEthanol, reflux, 16 hoursSubstituted benzoylamino derivatives74%

Key Observation :
Steric hindrance from the cyclopentathiophene ring influences reaction rates, requiring optimized solvent systems (e.g., DMF or THF) for bulkier amines.

Nucleophilic Substitution

The carboxylate ester group is susceptible to nucleophilic substitution, allowing the introduction of diverse substituents.

Conditions :

  • Alkoxy groups (e.g., methoxy, ethoxy) replace the ethyl group under acidic or basic conditions.

  • Catalysts: Lewis acids (e.g., BF₃·Et₂O) enhance reactivity.

Example :

ReactionReagents/ConditionsProductYield
Ethyl → Methoxy substitutionMethanol, H₂SO₄, refluxMethyl 2-(benzoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate65–78%

Side Reactions :
Competing hydrolysis may occur if moisture is present, necessitating anhydrous conditions.

Cycloaddition and Ring-Opening Reactions

The thiophene ring engages in cycloaddition reactions, expanding its utility in heterocyclic chemistry.

Conditions :

  • [4+2] Cycloaddition with dienophiles (e.g., maleic anhydride) under thermal or microwave irradiation.

  • Ring-opening via oxidation with m-CPBA (meta-chloroperbenzoic acid).

Example :

ReactionReagents/ConditionsProductYield
Diels-Alder CycloadditionMaleic anhydride, 100°CFused bicyclic adduct60%

Mechanistic Insight :
The electron-rich thiophene ring acts as a diene, forming six-membered transition states during cycloaddition.

Functionalization via the Benzoylamino Group

The benzoylamino moiety undergoes electrophilic aromatic substitution (EAS) and reductive alkylation.

Conditions :

  • Nitration: HNO₃/H₂SO₄ at 0–5°C.

  • Reductive alkylation: NaBH₃CN, aldehydes/ketones.

Example :

ReactionReagents/ConditionsProductYield
NitrationHNO₃, H₂SO₄, 0°C4-Nitrobenzoylamino derivative45%

Challenges :
Regioselectivity is influenced by the electron-withdrawing carboxylate group, directing substituents to the para position of the benzoylamino group.

Scientific Research Applications

Chemical Properties and Structure

The compound features a cyclopenta[b]thiophene core, which is known for its diverse chemical reactivity. The molecular formula is C15H15N2O3SC_{15}H_{15}N_{2}O_{3}S, indicating the presence of functional groups that contribute to its biological activity. The structural uniqueness allows for interactions with various biological targets, making it a candidate for drug development.

Medicinal Chemistry Applications

1. Anticancer Activity
Research has indicated that compounds similar to Ethyl 2-(benzoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate exhibit significant anticancer properties. For instance, studies have shown that derivatives of this compound can inhibit cell proliferation in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. In vitro studies demonstrated a reduction in cell viability by approximately 26.86% upon treatment with related compounds.

2. Antimicrobial Properties
The compound's structural framework has been linked to antimicrobial activities. Research indicates that thiophene derivatives possess antifungal and antibacterial properties, making them suitable candidates for developing new antimicrobial agents. For example, derivatives have shown effectiveness against various strains of bacteria and fungi, suggesting potential applications in treating infections .

3. Inhibition of STAT3 Signaling
The benzo[b]thiophene scaffold found in the compound is associated with the inhibition of Signal Transducer and Activator of Transcription 3 (STAT3), a pathway often activated in cancers. Inhibition of STAT3 can lead to reduced tumor growth and improved therapeutic outcomes in cancer treatment.

Synthetic Methodologies

The synthesis of this compound typically involves multi-step reactions that include:

  • Condensation Reactions : The initial step often involves the condensation of appropriate amines with carboxylic acid derivatives to form amides.
  • Cyclization Steps : Subsequent cyclization reactions help form the cyclopenta[b]thiophene structure, often using sulfur-containing reagents under specific conditions .

Case Study 1: Anticancer Efficacy

A study conducted on MCF-7 cells treated with derivatives of this compound revealed significant anticancer efficacy. The treatment resulted in a notable decrease in cell viability, supporting the potential use of these compounds in oncology.

Case Study 2: Antimicrobial Activity

In vitro tests evaluating the antibacterial activity of related thiophene derivatives showed promising results against several bacterial strains. The diameter of inhibition zones was measured to assess effectiveness, indicating that these compounds could serve as leads for new antibiotic therapies .

Comparison with Similar Compounds

Substituent Variations on the Amino Group

Key structural analogs differ in the substituents attached to the amino group at position 2. Modifications here influence electronic properties, solubility, and biological activity:

Compound Name Substituent (R) Molecular Weight Key Properties/Activities Reference ID
Ethyl 2-(benzoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate Benzoyl 343.41 g/mol Baseline compound; hydrogen-bonding capacity via amide and ester groups
Ethyl 2-[(3,4-dimethoxybenzoyl)amino]-... 3,4-Dimethoxybenzoyl 375.44 g/mol Enhanced lipophilicity; methoxy groups may improve membrane permeability
Ethyl 2-[(trifluoroacetyl)amino]-... Trifluoroacetyl 307.29 g/mol Strong electron-withdrawing effects; potential metabolic stability
Ethyl 2-(5-bromopentanamido)-... Bromopentanamido 399.31 g/mol Alkyl chain introduces flexibility; bromine enables further functionalization
Ethyl 2-{[(2E)-3-(3,4-dimethoxyphenyl)prop-2-enoyl]amino}-... Cinnamoyl (3,4-dimethoxy) 413.46 g/mol Conjugated double bond enhances rigidity; potential for π-π interactions

Analysis :

  • Electron-withdrawing groups (e.g., trifluoroacetyl in ) reduce basicity of the amide nitrogen, altering solubility and reactivity.
  • Bulkier substituents (e.g., cinnamoyl in ) may sterically hinder binding to enzyme active sites but improve selectivity.

Ester Group Modifications

Replacing the ethyl ester with smaller or bulkier esters affects lipophilicity and metabolic stability:

Compound Name Ester Group Molecular Weight Key Impact Reference ID
Methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate Methyl 225.28 g/mol Higher metabolic lability; lower lipophilicity
Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate Ethyl 239.31 g/mol Moderate lipophilicity; common intermediate
Hydrolyzed derivative (carboxylic acid) - 307.35 g/mol Improved water solubility; ionizable at physiological pH

Analysis :

  • Ethyl esters balance lipophilicity and stability, making them preferred for prodrug designs.
  • Carboxylic acid derivatives (e.g., compound 47 in ) are more polar, suitable for aqueous formulations but may exhibit reduced cellular uptake.

Analysis :

  • The benzoylamino derivative shows promise in oncology due to kinase inhibition .
  • Thioureido analogs (e.g., ) demonstrate structural rigidity from hydrogen bonding, which may enhance binding to rigid enzyme pockets.

Biological Activity

Ethyl 2-(benzoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment. This article explores the biological activity of this compound, focusing on its antiproliferative properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C18H18N2O3S
  • Molecular Weight : 374.5 g/mol
  • CAS Number : 55056-27-4

Antiproliferative Activity

Recent studies have highlighted the compound's potent antiproliferative effects against various cancer cell lines. For instance, a study evaluating a series of cyclohepta[b]thiophene derivatives found that compounds similar to this compound exhibited submicromolar growth inhibition (GI50) values across multiple cancer cell lines, indicating strong anticancer potential .

Table 1: Antiproliferative Activity of Related Compounds

Compound IDCell LineGI50 (μM)Mechanism of Action
Compound 17A5492.01Induction of apoptosis and cell cycle arrest
Compound 17OVACAR-42.27Inhibition of tubulin polymerization
Compound 17CAKI-10.69Apoptosis via caspase activation
Compound 17T47D0.362Antiproliferative effects

The mechanism underlying the biological activity of this compound appears to involve:

  • Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, which is crucial for inhibiting cell proliferation.
  • Apoptosis Induction : Studies have demonstrated the activation of caspases (3, 8, and 9), leading to early apoptosis in treated cells .
  • Tubulin Polymerization Inhibition : Similar to other known anticancer agents like nocodazole, this compound disrupts microtubule dynamics, essential for mitosis .

Study on Anticancer Efficacy

In a comprehensive evaluation conducted by the National Cancer Institute (NCI), this compound was tested against a panel of 60 human cancer cell lines. The results indicated that the compound demonstrated significant growth inhibition across multiple types of cancers, with GI50 values ranging from submicromolar to low micromolar concentrations .

Toxicological Profile

While the compound shows promising anticancer activity, understanding its toxicological profile is essential for further development. Preliminary studies suggest minimal cytotoxicity toward normal cells at effective therapeutic doses . However, comprehensive toxicity assessments are necessary to evaluate its safety for clinical application.

Q & A

Q. What are the standard synthetic protocols for preparing ethyl 2-(benzoylamino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate?

  • Methodology : The compound is typically synthesized via a multi-step approach. A common route involves:

Intermediate formation : React ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate with triethyl orthoformate and sodium azide in glacial acetic acid to introduce a tetrazole moiety .

Cyclization : Treat the intermediate with hydrazine hydrate to form thienotriazolopyrimidine derivatives .

Acylation : React with benzoyl chloride or substituted benzoyl agents in ethanol under reflux with catalytic acetic acid .
Key parameters include reflux duration (5–12 hours), solvent choice (ethanol/acetic acid), and stoichiometric ratios (1:1.2 for amine to acylating agent). Yield optimization often requires recrystallization from ethanol or isopropyl alcohol .

Q. How is the structural integrity of this compound validated in academic research?

  • Methodology : Structural confirmation relies on:
  • NMR spectroscopy : 1^1H and 13^13C NMR data for aromatic protons (δ 7.35–8.00 ppm), cyclopentane CH2_2 groups (δ 2.25–2.80 ppm), and carbonyl signals (δ 165–170 ppm) .
  • X-ray crystallography : SHELX software (e.g., SHELXL/SHELXS) refines crystal structures, resolving bond lengths and angles. For example, the cyclopentane ring exhibits a puckered conformation with C–C distances of 1.54–1.58 Å .
  • Mass spectrometry : ESI-MS confirms molecular weight (e.g., m/z 321.3 [M+H]+^+) .

Q. What safety precautions are critical when handling this compound?

  • Methodology :
  • Hazard identification : Classified as skin/eye irritant (Category 2/2A) and respiratory toxin (Category 3). Use fume hoods, nitrile gloves, and safety goggles .
  • Spill management : Absorb with inert material (e.g., vermiculite), neutralize with 5% acetic acid, and dispose as hazardous waste .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .

Advanced Research Questions

Q. How can conflicting spectral data during structural characterization be resolved?

  • Methodology :
  • Cross-validation : Compare NMR data across synthetic batches and literature (e.g., δ 2.71 ppm for cyclopentane CH2_2 vs. δ 2.80 ppm in alternative derivatives) .
  • Dynamic NMR : Assess temperature-dependent shifts to identify conformational flexibility in the cyclopentane ring .
  • Computational modeling : Use Gaussian or ORCA to simulate spectra and match experimental peaks .

Q. What strategies optimize synthetic yield for novel derivatives targeting biological activity?

  • Methodology :
  • Catalyst screening : Test ionic liquids (e.g., [bmIm]OH) or phase-transfer catalysts to enhance cyclization efficiency .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve acylation yields by stabilizing transition states .
  • Microwave-assisted synthesis : Reduce reaction time (e.g., 1 hour vs. 6 hours under reflux) while maintaining >80% yield .

Q. How is molecular docking employed to predict the compound’s interaction with biological targets like NOX4?

  • Methodology :
  • Ligand preparation : Generate 3D conformers using Open Babel and assign charges via AM1-BCC .
  • Receptor modeling : Retrieve NOX4 structure (PDB: 5LT1) and define the active site using GRID or SiteMap .
  • Docking simulations : Use AutoDock Vina with a scoring function (e.g., ΔG = −9.2 kcal/mol for GLX351322) to prioritize binding poses . Validate with MD simulations (NAMD/GROMACS) over 100 ns .

Q. What experimental designs address discrepancies in biological activity across assay platforms?

  • Methodology :
  • Dose-response curves : Test IC50_{50} values in NOX4-overexpressing cells (e.g., 5 µM in HEK293 vs. 50 µM in RAW264.7 macrophages) to assess cell-type specificity .
  • Counter-screening : Evaluate off-target effects using kinase panels (e.g., Eurofins) or cytochrome P450 inhibition assays .
  • Metabolic stability : Use liver microsomes (human/mouse) to correlate in vitro activity with in vivo pharmacokinetics .

Methodological Considerations

  • Data contradiction analysis : Always cross-reference synthetic routes (e.g., vs. 5 for cyclization conditions) and validate with orthogonal techniques (e.g., HPLC purity >95% with NMR/X-ray) .
  • Software tools : SHELX for crystallography , MestReNova for NMR processing , and PyMOL for docking visualization .

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